![molecular formula C22H18N2O5S B2440832 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide CAS No. 1797761-81-9](/img/structure/B2440832.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

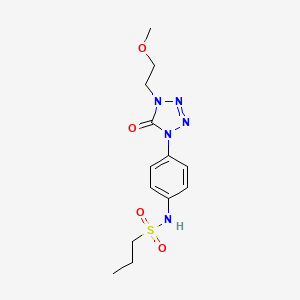

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were also synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions include Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the C-O double bond distance in a related compound was found to be 1.173(4) Å .Scientific Research Applications

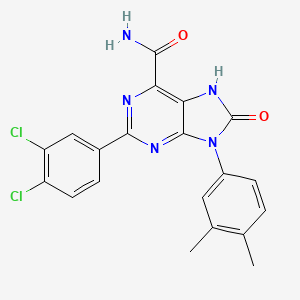

Anticancer and Antiviral Activities

Research has demonstrated that derivatives of the compound have shown potential in various therapeutic areas, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Ş. Küçükgüzel et al. (2013) elaborates on the synthesis and characterization of celecoxib derivatives, potentially hinting at the structural similarity or relevance with the compound mentioned. These derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Mechanisms of Action in Eating Disorders

Another study by L. Piccoli et al. (2012) evaluated the effects of selective orexin receptor antagonists in a binge eating model in female rats. Although the compounds studied are different, they provide insight into the complex mechanisms governing compulsive food intake and the potential for pharmacological intervention in eating disorders. This research underscores the importance of targeting specific receptors to modulate feeding behaviors without inducing side effects such as sleepiness (L. Piccoli et al., 2012).

Anti-Tumor Agents

The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, as conducted by S. M. Gomha et al. (2016), revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural attributes and bioactivity outcomes of these compounds underscore the potential of incorporating specific functional groups to enhance therapeutic efficacy against cancer (S. M. Gomha et al., 2016).

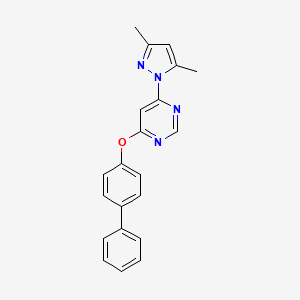

Copper-Catalyzed Reactions

Research on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides by Subhadip De et al. (2017) presents a novel approach to Goldberg amidation. This study demonstrates the versatility of copper catalysis in facilitating the synthesis of complex molecules, offering insights into methodologies that could be applicable to the synthesis or modification of compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide (Subhadip De et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-benzoylthiophen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c25-20(15-4-2-1-3-5-15)19-9-7-16(30-19)12-24-22(27)21(26)23-11-14-6-8-17-18(10-14)29-13-28-17/h1-10H,11-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMYIAOJWUUQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)